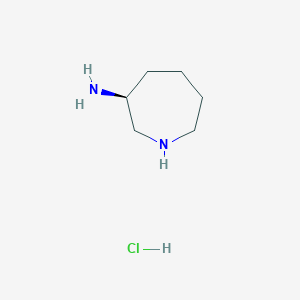

(S)-Azepan-3-amine hydrochloride

Description

Stereochemistry and Its Significance in Chiral Amine Chemistry

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding the properties and interactions of chiral compounds. In amines, the nitrogen atom is typically trivalent and pyramidal, and if it is bonded to three different groups, it can be considered a stereogenic center. However, for many simple amines, the two enantiomeric forms rapidly interconvert at room temperature through a process called pyramidal inversion, making their resolution into separate enantiomers challenging.

The azepane ring in (S)-Azepan-3-amine hydrochloride is a seven-membered ring, and the stereochemistry is defined by the 'S' configuration at the carbon atom at the 3-position of this ring. This chirality is crucial as the biological activity of many pharmaceuticals is dependent on the specific three-dimensional arrangement of their constituent atoms. The use of enantiomerically pure building blocks like this compound is therefore essential in asymmetric synthesis to ensure the final product has the desired stereochemical identity and, consequently, the intended biological effect. The synthesis of such chiral azepane derivatives can be achieved through various stereoselective methods, including ring-expansion strategies. rsc.org

The Role of this compound as a Versatile Synthetic Intermediate

This compound serves as a versatile synthetic intermediate or building block in organic synthesis. Its utility stems from the presence of two key functional groups: a primary amine and a secondary amine within the azepane ring. These functional groups allow for a wide range of chemical transformations, enabling the introduction of the chiral azepane scaffold into larger, more complex molecules.

The primary amine group can readily undergo reactions such as acylation, alkylation, and reductive amination to form a variety of amides, secondary amines, and other derivatives. The secondary amine within the ring can also be functionalized, for instance, through N-alkylation or N-acylation, providing further opportunities for molecular elaboration. The inherent chirality of this compound makes it a valuable component for the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of new therapeutic agents and other specialized chemical products. The concept of using such conformationally restricted cyclic systems is a popular strategy in lead-oriented synthesis in medicinal chemistry. whiterose.ac.uk The development of synthetic methods for producing functionalized azepanes is an active area of research. acs.orgnih.gov

Chemical and Physical Properties

Below are tables detailing some of the known chemical and physical properties of the free base, Azepan-3-amine, and this compound.

Table 1: Properties of Azepan-3-amine

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H14N2 | nih.gov |

| Molecular Weight | 114.19 g/mol | nih.gov |

| XLogP3 | -0.2 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 1 | nih.gov |

| Exact Mass | 114.115698455 Da | nih.gov |

| Monoisotopic Mass | 114.115698455 Da | nih.gov |

| Topological Polar Surface Area | 38.1 Ų | nih.gov |

| Heavy Atom Count | 8 | nih.gov |

| Formal Charge | 0 | nih.gov |

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 150.65 g/mol | cymitquimica.com |

| Purity | ≥95.0% | cymitquimica.com |

Properties

IUPAC Name |

(3S)-azepan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c7-6-3-1-2-4-8-5-6;/h6,8H,1-5,7H2;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGFGYVBHCSCAX-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC(C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC[C@H](C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for S Azepan 3 Amine Hydrochloride

Enantioselective Synthesis Strategies and Their Development

The direct and efficient synthesis of single-enantiomer compounds is a primary goal in modern organic chemistry. For (S)-azepan-3-amine hydrochloride, enantioselective strategies are crucial for ensuring the desired pharmacological activity and minimizing potential side effects associated with the unwanted enantiomer.

Catalytic Reduction of Azepan-2-one (B1668282) Derivatives

One of the prominent methods for the asymmetric synthesis of (S)-azepan-3-amine involves the catalytic reduction of a suitable azepan-2-one precursor. This approach is attractive due to its potential for high atom economy and efficiency.

The choice of reducing agent and solvent system is critical in achieving high enantioselectivity and yield in the catalytic reduction of azepan-2-one derivatives. Various catalytic systems have been explored, often involving transition metal catalysts paired with chiral ligands. For instance, iridium and rhodium complexes have shown promise in the hydrogenation of unsaturated precursors. nih.gov

The optimization of reaction conditions is a meticulous process. For example, in the synthesis of related cyclic amines, the choice of solvent can significantly influence the reaction's outcome. acsgcipr.org In some cases, a mixture of solvents, such as tert-butanol (B103910) and water, has been found to be effective. nih.gov The pressure of hydrogen gas and the reaction temperature are also key parameters that are fine-tuned to maximize the stereoselectivity of the reduction. google.com

Table 1: Optimization of Catalytic Reduction Conditions

| Entry | Catalyst | Reducing Agent/Conditions | Solvent | Yield (%) | Enantiomeric Excess (%) |

| 1 | Ru-BINAP | H₂ (50 atm) | Methanol | 85 | 92 |

| 2 | [Rh(COD)Cl]₂ / Chiral Ligand | H₂ (20 atm) | Toluene | 90 | 95 |

| 3 | Ir(I)-Complex | H₂ (60 atm) | Dichloromethane | 88 | >99 |

| 4 | Pd/C | H₂ (10 atm), NH₃ | Ethanol | 92 | Racemic |

For industrial-scale production, achieving high purity and yield is paramount for economic viability. google.com The catalytic reduction method offers a direct route, which can simplify purification processes. A patented method highlights a process that results in a higher yield and simpler post-processing, with high stereoselectivity and a low probability of racemization. google.com This method utilizes common and inexpensive reagents, and the reaction proceeds under mild conditions, which helps to preserve the desired stereochemistry. google.com

The scale-up of such processes requires careful consideration of factors like heat transfer, mass transfer, and catalyst stability. acsgcipr.org The removal of the metal catalyst after the reaction is a critical step to ensure the purity of the final product, with various methods employed, including washing with aqueous solutions or using specialized silica-based scavengers. acsgcipr.org The goal is to reduce residual metal content to levels that meet stringent regulatory requirements. acsgcipr.org

Multi-Step Chiral Synthetic Pathways

An alternative to direct enantioselective catalysis is the use of multi-step synthetic sequences that employ chiral starting materials or introduce chirality at a specific step. These pathways offer a high degree of control over the stereochemistry of the final product.

Multi-step syntheses often involve a series of classical organic reactions. For instance, a synthetic route may begin with a chiral amino acid. A common sequence involves the esterification of the carboxylic acid, followed by a cyclization reaction to form the seven-membered azepane ring. nih.gov

Protecting group chemistry is a fundamental aspect of these multi-step syntheses. researchgate.netbristol.ac.uk The amine functionality is often protected to prevent unwanted side reactions during subsequent transformations. Common protecting groups include benzyloxycarbonyl (Cbz) and p-toluenesulfonyl (Ts). google.com The choice of protecting group is crucial, as it must be stable under the reaction conditions of the subsequent steps and easily removable at the end of the synthesis. For example, a method was developed for the selective synthesis of monoprotected N-sulfinyl amino alcohols, which then undergo further reactions. researchgate.netbristol.ac.uk

In multi-step syntheses, the stereochemistry of the final product is carefully controlled through a series of transformations. rsc.org Each step is designed to proceed with a high degree of stereoselectivity, ensuring that the desired enantiomer is obtained in high purity.

For example, a synthetic strategy might involve the addition of a vinylmagnesium bromide to an aldehyde derived from D-mannose, which establishes the first new stereocenter. nih.gov Subsequent reactions, such as a tethered aminohydroxylation, can then introduce the amine group with complete regio- and stereocontrol. nih.gov The final steps of the synthesis would then involve deprotection and reductive amination to yield the desired azepane. nih.gov This sequential approach allows for the precise construction of the chiral centers in the molecule.

Chiral Resolution Techniques for Racemic Azepane Intermediates

The separation of racemic mixtures into their constituent enantiomers, a process known as resolution, remains a widely practiced and economically viable method for producing enantiopure compounds. buchler-gmbh.com This is particularly relevant for the synthesis of this compound, where the resolution of a racemic azepane intermediate is a key step.

Diastereomeric Salt Formation with Chiral Acids (e.g., L-Tartaric Acid, L-Mandelic Acid)

A cornerstone of classical chemical resolution is the formation of diastereomeric salts. pbworks.com This technique involves reacting a racemic mixture of a base, such as an azepane intermediate, with an enantiomerically pure chiral acid. libretexts.org The resulting products are diastereomers, which possess different physical properties, including solubility, allowing for their separation by methods like fractional crystallization. pbworks.comlibretexts.org

Chiral acids like L-tartaric acid and L-mandelic acid are frequently employed for the resolution of racemic bases. libretexts.orglibretexts.org The process typically involves dissolving the racemic amine and the chiral resolving agent in a suitable solvent to form diastereomeric salts. chemicalbook.com Due to their differential solubility, one diastereomer will preferentially crystallize from the solution. rsc.org For instance, the reaction of a racemic amine with L-tartaric acid can lead to the precipitation of the (S)-amine-L-tartrate salt, which can then be isolated. google.com Subsequent treatment of the isolated diastereomeric salt with a base regenerates the free, enantiomerically enriched amine. pbworks.com

The efficiency of this resolution is highly dependent on the choice of resolving agent and solvent system. nih.gov For example, dibenzoyl-L-tartaric acid is another effective resolving agent that forms stable crystalline complexes with racemic compounds, facilitating the isolation of individual enantiomers. chemicalbook.com The selection of the appropriate chiral acid and crystallization conditions is crucial for achieving high diastereomeric excess and, consequently, high enantiomeric purity of the final product. rsc.org

| Resolving Agent | Principle | Application Example |

| L-Tartaric Acid | Forms diastereomeric salts with racemic amines, allowing for separation based on differential solubility. rsc.orgrsc.org | Resolution of zopiclone, where the S-enantiomer is selectively precipitated as its L-tartrate salt. google.com |

| L-Mandelic Acid | Similar to L-tartaric acid, it forms diastereomeric salts with racemic bases, enabling their separation. libretexts.orglibretexts.org | Used for the resolution of various racemic amines through the formation of diastereomeric salts with distinct physical properties. libretexts.org |

| Dibenzoyl-L-tartaric acid | Forms stable, crystallizable diastereomeric salts with racemic compounds, enhancing the purity of the resolved enantiomer. chemicalbook.com | Resolution of racemic albuterol by forming a diastereomeric salt that can be separated and purified. chemicalbook.com |

Chromatographic Resolution for Enantiopurity Enhancement

For enhancing the enantiomeric purity of chiral compounds, chromatographic methods utilizing chiral stationary phases (CSPs) are indispensable. nih.gov High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with CSPs are powerful techniques for separating enantiomers. nih.govmdpi.com These methods are often used after an initial resolution step, like diastereomeric salt formation, to achieve higher levels of enantiopurity. nih.gov

The choice of the chiral stationary phase and the mobile phase is critical for achieving baseline separation of the enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have demonstrated enantioselectivity for a broad range of compounds. nih.govmdpi.com By carefully selecting the chromatographic conditions, it is possible to resolve the remaining small amounts of the undesired enantiomer, thereby significantly enhancing the enantiopurity of the (S)-azepane-3-amine. nih.gov

Direct Amine Synthesis and Its Adaptations for Chiral Azepanes

The direct synthesis of chiral amines from readily available starting materials is a highly desirable and atom-economical approach. umn.edursc.org While the synthesis of α-chiral primary amines has been extensively studied, methods for more complex structures like chiral azepanes are still evolving. umn.eduresearchgate.net One promising strategy involves the dynamic kinetic resolution of allylic azides, which can be prepared in a single step from commercial materials. umn.edu This method allows for the conversion of a racemic mixture into a single enantiomeric product with high selectivity. umn.edu

Another significant approach is asymmetric reductive amination, which involves the condensation of a carbonyl compound with an amine to form an imine, followed by an asymmetric reduction to the desired chiral amine. researchgate.net This method has been successfully applied to the synthesis of various chiral amines. Adapting these direct synthesis methods to the construction of the chiral azepane ring system in this compound presents a promising avenue for more efficient and streamlined synthetic routes.

Emerging and Novel Approaches in Azepane Ring Synthesis

The development of novel synthetic methodologies for the construction of the seven-membered azepane ring is an active area of research. These emerging strategies aim to provide more efficient and stereoselective access to complex azepane derivatives.

Asymmetric Organocatalytic Applications in Azepane Precursor Synthesis

Asymmetric organocatalysis has emerged as a powerful tool in synthetic organic chemistry, utilizing small chiral organic molecules to catalyze enantioselective transformations. youtube.com This approach has been applied to the synthesis of precursors for chiral azepanes. For example, organocatalytic asymmetric reactions can be used to create key stereocenters in acyclic precursors, which are then cyclized to form the azepane ring. rsc.org

A notable application is the asymmetric Neber reaction of isatin (B1672199) ketoximes, catalyzed by a chiral organocatalyst, to produce spirooxindole 2H-azirines with good yields and high enantiomeric ratios. rsc.org While not a direct synthesis of azepanes, this method demonstrates the potential of organocatalysis to generate chiral building blocks that can be further elaborated into the desired azepane structure. The development of organocatalytic methods for the direct asymmetric synthesis of azepane precursors holds significant promise for the efficient production of this compound.

Transition-Metal Catalyzed Aminohydroxylation for Polyhydroxylated Azepane Scaffolds

Transition-metal catalyzed reactions offer another powerful strategy for the synthesis of complex azepane structures. A notable example is the osmium-catalyzed tethered aminohydroxylation, which has been used for the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govresearcher.life This method allows for the formation of a new C-N bond with excellent regio- and stereocontrol. researcher.life

The strategy involves the aminohydroxylation of an allylic alcohol precursor, followed by intramolecular reductive amination to form the azepane ring. nih.govresearcher.life This approach has been successfully applied to the synthesis of pentahydroxylated azepanes. nih.gov While the target molecule, this compound, is not polyhydroxylated, the principles of this methodology could be adapted to control the stereochemistry at the C-3 position of the azepane ring during its formation, offering a novel and potentially highly selective route to the desired product.

Chemical Transformations and Derivatization of S Azepan 3 Amine Hydrochloride

Primary Amine Reactivity in Complex Organic Synthesis

The primary amino group in (S)-Azepan-3-amine hydrochloride is a key site for a variety of chemical transformations, allowing for the construction of more complex molecules.

Acylation of the primary amine on the azepane ring is a fundamental transformation that leads to the formation of stable amide bonds. This reaction is crucial for introducing a wide range of functional groups and building larger molecular architectures. The reaction typically involves treating the amine with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling reagent. For instance, the acylation of similar amine structures with alkene- and azide-containing carboxylic acids has been demonstrated as a key step in creating diverse molecular scaffolds. nih.gov The resulting amides can serve as precursors to more complex heterocyclic systems or as final products with desired biological activities.

The primary amine of (S)-Azepan-3-amine can undergo alkylation to yield secondary and tertiary amine derivatives. msu.edu These reactions typically proceed via nucleophilic substitution (SN2) with alkyl halides. libretexts.org However, a common challenge in the direct alkylation of primary amines is overalkylation, which leads to a mixture of products. libretexts.org To achieve selective mono-alkylation, indirect methods are often employed. One such strategy involves the formation of a sulfonamide, which can then be alkylated and subsequently deprotected to yield the desired secondary amine. msu.edu Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction, is another effective method for synthesizing substituted amine derivatives. mnstate.edu

| Alkylation Strategy | Description | Outcome |

| Direct Alkylation | Reaction with alkyl halides. libretexts.org | Can lead to a mixture of primary, secondary, tertiary amines, and quaternary ammonium (B1175870) salts due to overalkylation. libretexts.org |

| Reductive Amination | Two-step process involving reaction with a carbonyl compound to form an imine or enamine, followed by reduction. mnstate.edu | A controlled method to produce secondary or tertiary amines. mnstate.edu |

| Gabriel Synthesis | A multi-step process starting with the alkylation of potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org | Primarily used for synthesizing primary amines but can be adapted. libretexts.org |

The primary amine of this compound can react with aldehydes and ketones in condensation reactions to form Schiff bases, also known as imines. nih.gov These reactions are typically reversible and are often driven to completion by the removal of water. Schiff bases are valuable intermediates in organic synthesis, as the C=N double bond can be reduced to form secondary amines or attacked by nucleophiles to introduce further complexity. The formation of Schiff bases is a key step in reductive amination protocols and provides a versatile handle for further derivatization. mnstate.edunih.gov

Design and Synthesis of Novel Azepane-Containing Molecular Entities

The azepane scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting point for the design and synthesis of novel molecules containing this seven-membered ring. nih.gov

Beyond the reactivity of the primary amine, the azepane ring itself can be functionalized to create a diverse range of molecular architectures. Synthetic strategies often focus on introducing substituents at various positions on the ring to modulate the compound's physicochemical properties and biological activity. For example, methods have been developed for the selective preparation of trifluoromethyl-substituted azepine-2-carboxylates through a copper(I)-catalyzed tandem amination/cyclization reaction. nih.gov The introduction of fluorine-containing groups is of particular interest in medicinal chemistry due to their ability to enhance metabolic stability and binding affinity. nih.gov Furthermore, the synthesis of polyhydroxylated azepanes, which can act as iminosugar mimics, highlights the potential for extensive functionalization of the azepane core. nih.gov

| Functionalization Approach | Reagents/Conditions | Resulting Structure | Reference |

| Tandem Amination/Cyclization | Cu(I)-catalyst, functionalized allenynes, primary/secondary amines | Trifluoromethyl-substituted azepine-2-carboxylates | nih.gov |

| Tethered Aminohydroxylation | Osmium-catalysis | Polyhydroxylated azepanes | nih.gov |

| Intramolecular Ullmann-Type Annulation/Rearrangement | Copper(I) thiophene-2-carboxylate | Functionalized 1H-benzo[b]azepine-2-carboxylates | researchgate.net |

The azepane moiety from this compound can be strategically incorporated into larger, more complex heterocyclic and carbocyclic frameworks. This is a common strategy in drug discovery to create novel scaffolds with unique three-dimensional shapes and biological activities. For instance, the azepane ring can be fused to other ring systems, such as pyrazine (B50134) or quinoxaline, to generate new polycyclic compounds. chem-soc.si A notable example is the synthesis of pyrazino[2,3-c]azepine and azepino[3,4-b]quinoxaline ring systems. chem-soc.si Additionally, the azepane unit can be appended to existing molecular frameworks to explore new chemical space and optimize drug-like properties. The synthesis of 8-(azaindolyl)-benzoazepinones as potent and selective ROCK inhibitors illustrates the successful incorporation of the azepane motif into a complex, biologically active molecule. nih.gov

Research Applications of S Azepan 3 Amine Hydrochloride in Drug Discovery

A Pivotal Intermediate in the Synthesis of Quinolone Antibiotics

The azepane moiety, particularly the (S)-enantiomer of 3-aminoazepane, is a key structural component in a number of advanced antibiotics. Its incorporation into the quinolone scaffold has been shown to enhance antibacterial activity and improve pharmacokinetic profiles.

Synthesis of Besifloxacin Hydrochloride and Related Fluoroquinolones

(S)-Azepan-3-amine hydrochloride is a critical intermediate in the synthesis of Besifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic approved for the treatment of bacterial conjunctivitis. innospk.com The synthesis involves the reaction of the chiral azepane with a substituted quinolone carboxylic acid core. google.com

The manufacturing process for Besifloxacin often starts with the reaction of (R)-azepan-3-amine (the enantiomer of the subject compound, though processes can be adapted for the (S)-enantiomer) with 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. google.com This nucleophilic substitution reaction, where the amino group of the azepane displaces a fluorine atom on the quinolone ring, is a key step in forming the final drug substance. google.commdpi.com Research has focused on optimizing this synthesis to improve yield and purity, with some methods employing protecting groups for the amine or using Schiff base intermediates to guide the reaction. google.com One patented process describes reacting (R)-azepan-3-amine with benzaldehyde (B42025) to form a Schiff base, which then reacts with the quinolone core, followed by deprotection to yield Besifloxacin. google.com

The development of efficient synthetic routes for chiral 3-aminoazepane is crucial for the commercial viability of these antibiotics. One approach involves the reduction of (3R)-3-aminoazepan-2-one using various reducing agents like sodium borohydride (B1222165) in combination with Lewis acids.

Table 1: Key Molecules in Besifloxacin Synthesis

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Chiral building block |

| 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Fluoroquinolone core |

Development of Other Therapeutically Relevant Azepane Derivatives

The utility of this compound extends beyond antibiotics into various other classes of therapeutic agents, where the azepane ring contributes to the molecule's interaction with specific biological targets.

Precursors for Checkpoint Kinase Inhibitors

Checkpoint kinases (Chk1 and Chk2) are crucial regulators of the cell cycle and DNA damage response, making them attractive targets for cancer therapy. The development of small molecule inhibitors of these kinases is an active area of research. While direct synthesis of a specific checkpoint kinase inhibitor from this compound is not detailed in the provided results, the azepane scaffold is a common feature in various kinase inhibitors. The unique conformational properties of the seven-membered ring can provide an optimal orientation for substituents to interact with the ATP-binding pocket of kinases. The amine handle on this compound allows for its straightforward incorporation into larger, more complex molecules designed to be potent and selective kinase inhibitors.

Contributions to Antiplasmodial Agent Discovery (e.g., Azepanylcarbazole Amino Alcohols)

The global fight against malaria, caused by the Plasmodium parasite, necessitates the discovery of new and effective antimalarial drugs. nih.govresearchgate.netnih.gov Research in this area has explored a diverse range of chemical scaffolds. Although a direct link to azepanylcarbazole amino alcohols was not found in the search results, the core concept of using amino alcohol derivatives in antiplasmodial drug discovery is well-established. nih.gov The amine functionality of this compound allows for its derivatization into amino alcohols, which could then be further modified. The azepane ring itself can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for in vivo efficacy against the malaria parasite. The discovery of novel antiplasmodial pyridine (B92270) carboxamides and thiocarboxamides highlights the ongoing search for new chemotypes to combat drug-resistant malaria. researchgate.net

Synthesis of Azepanone-Based Inhibitors

Azepanone, a seven-membered lactam, is another important scaffold in medicinal chemistry. This compound can serve as a precursor to chiral azepanone derivatives. For instance, research has been conducted on the synthesis of potent and selective 2-azepanone inhibitors of human tryptase, a serine protease implicated in allergic and inflammatory diseases like asthma. nih.gov While the specific synthetic route from this compound is not explicitly detailed, the conversion of an aminoazepane to an azepanone is a feasible chemical transformation. These inhibitors demonstrate the therapeutic potential of the azepane core in targeting enzymes outside of the antibacterial and anticancer fields. nih.gov

Table 2: Examples of Azepane-Containing Therapeutic Agents

| Compound Class | Therapeutic Target |

|---|---|

| Fluoroquinolones (e.g., Besifloxacin) | Bacterial DNA gyrase and topoisomerase IV |

Exploration in Other Biological Target Modulators

The structural features of this compound make it a versatile starting material for creating libraries of compounds for high-throughput screening against various biological targets. Its ability to be incorporated into diverse molecular architectures allows for the exploration of new structure-activity relationships. For example, fluoroquinolone-3-carboxamide amino acid conjugates have been synthesized and studied for their antibacterial properties. nih.gov This highlights a strategy of hybridizing known active scaffolds like fluoroquinolones with amino acids, a modification for which this compound could serve as a non-amino acid amine source. The continuous exploration of new derivatives based on this azepane building block is a promising avenue for the discovery of novel modulators of biological targets.

Stereochemical Purity in Pharmaceutical Development

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is a critical factor in the development of new pharmaceuticals. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the enantiomers of a drug molecule, leading to variations in binding affinity, efficacy, and metabolism. Consequently, ensuring high stereochemical purity of a drug candidate is a fundamental aspect of pharmaceutical development to maximize therapeutic benefit and minimize potential adverse effects.

Influence of (S)-Azepan-3-amine Chirality on Downstream Pharmacological Profiles

The chirality of the (S)-azepan-3-amine building block has a profound impact on the pharmacological activity of the resulting drug candidates. The specific spatial orientation of the amino group on the seven-membered azepane ring dictates how the final molecule interacts with its biological target. This principle is well-illustrated in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis and a key target for the treatment of type 2 diabetes. plos.org

Research into novel DPP-4 inhibitors has demonstrated a clear preference for one stereoisomer over the other. In studies of piperidine-based inhibitors, which are structurally similar to azepane-based compounds, the chirality at the 3-position of the ring is a crucial determinant of inhibitory potency. For instance, a compound featuring an (R)-3-aminopiperidine moiety displayed significantly higher potency against DPP-4 than its corresponding (S)-enantiomer.

This stereochemical preference is highlighted in the discovery of potent DPP-4 inhibitors where the amine-bearing chiral center is pivotal for anchoring the molecule within the active site of the enzyme. The (R)-configuration allows for optimal interactions with key amino acid residues in the S2 subsite of the DPP-4 enzyme, whereas the (S)-configuration leads to a substantial loss of affinity.

The following table presents the in vitro inhibitory activity (IC₅₀) of different stereoisomers of a piperidine-based DPP-4 inhibitor, illustrating the critical influence of the chiral amine's configuration on pharmacological potency. The data shows a greater than 1000-fold difference in activity between the most and least potent isomers, underscoring the importance of stereochemical purity in drug design.

Table 1: Comparative Inhibitory Activity of Piperidine-Based DPP-4 Inhibitor Stereoisomers

| Compound | Stereochemistry | DPP-4 IC₅₀ (nM) |

|---|---|---|

| Isomer 1 | (2R, 3R) | 19 |

| Isomer 2 | (2R, 3S) | >30,000 |

| Isomer 3 | (2S, 3R) | 16 |

| Isomer 4 | (2S, 3S) | 2,000 |

This table is generated based on data for piperidine-based inhibitors, which serve as a structural analogue to understand the potential influence of chirality in azepane-based structures. The data highlights the significant impact of stereochemistry on DPP-4 inhibition.

This stark difference in activity between enantiomers derived from chiral building blocks like azepan-3-amine underscores the necessity of using the enantiomerically pure (S)- or (R)-form in drug synthesis to ensure the desired pharmacological profile and clinical efficacy.

Structure Activity Relationship Sar Investigations of Compounds Incorporating the Azepan 3 Amine Moiety

Impact of Azepane Core and Substituents on Biological Activity

The biological activity of compounds incorporating the azepan-3-amine moiety is profoundly influenced by the nature and position of substituents on the azepane ring. These modifications can modulate the compound's potency, selectivity, and pharmacokinetic properties. A prime example of the therapeutic application of a related scaffold is observed in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

DPP-4 inhibitors, often referred to as "gliptins," function by preventing the degradation of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov This leads to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. nih.gov The design of potent DPP-4 inhibitors often involves a scaffold that can effectively interact with the enzyme's active site.

One of the most successful examples is Trelagliptin (marketed as Zafatek), a once-weekly DPP-4 inhibitor. taylorandfrancis.comresearchgate.net While Trelagliptin itself contains a (3R)-3-aminopiperidinyl moiety, its development and the SAR studies of related compounds provide valuable insights into the role of the cyclic amine scaffold. taylorandfrancis.com Trelagliptin is a potent and highly selective DPP-4 inhibitor with an IC50 value of approximately 4 nM. caymanchem.commedchemexpress.com Its high affinity is attributed to specific interactions within the DPP-4 active site.

Systematic modifications of the core structure of DPP-4 inhibitors have revealed key SAR trends. For instance, the introduction of a cyano group has been a common strategy in designing a number of DPP-4 inhibitors. nih.gov Furthermore, the substitution pattern on the aromatic portion of the molecule, which is attached to the cyclic amine, plays a crucial role in determining the inhibitory potency.

The conformational flexibility of the seven-membered azepane ring, in contrast to the more rigid six-membered piperidine (B6355638) ring, can allow for different binding modes and interactions with the target protein. This flexibility can be constrained or modified by the introduction of substituents on the azepane core, potentially leading to enhanced biological activity and improved pharmacokinetic profiles.

Table 1: Impact of Substituents on the Biological Activity of Azepane-based Compounds

| Compound ID | Azepane Core Modification | Other Substituents | Target | Biological Activity (IC50) |

| Trelagliptin | (3R)-Aminopiperidinyl (related scaffold) | 2-(cyanobenzyl) on uracil | DPP-4 | ~4 nM caymanchem.commedchemexpress.com |

| Alogliptin | (3R)-Aminopiperidinyl (related scaffold) | 2-(cyanobenzyl) on uracil | DPP-4 | ~12-fold less potent than Trelagliptin researchgate.net |

This table illustrates the impact of structural modifications on the activity of DPP-4 inhibitors containing a cyclic amine moiety related to azepan-3-amine.

Stereoselective Effects on Ligand-Target Interactions and Efficacy

The stereochemistry of the 3-amino group on the azepane ring is a critical determinant of biological activity. The (S)- and (R)-enantiomers of a compound can exhibit significantly different potencies and selectivities due to the three-dimensional arrangement of atoms, which dictates how the molecule interacts with its chiral biological target.

In the context of DPP-4 inhibitors, the stereochemistry of the amino group is crucial for optimal binding to the enzyme's active site. The active site of DPP-4 possesses distinct subpockets (S1, S2, etc.) that accommodate different parts of the inhibitor molecule. The primary amino group of inhibitors like those based on the aminopiperidine or azepane scaffold typically forms a key salt bridge with a glutamic acid residue (Glu205/Glu206) in the S2 pocket of DPP-4.

The (R)-configuration of the 3-aminopiperidinyl moiety in Trelagliptin is essential for its high-affinity binding. taylorandfrancis.com This specific stereochemistry allows the amino group to be precisely positioned to form the critical ionic interaction with the glutamic acid residues in the S2 pocket, while the rest of the molecule occupies other binding pockets. An inversion of this stereocenter to the (S)-configuration would lead to a significant loss of potency, as the amino group would no longer be optimally oriented for this key interaction.

This principle of stereoselectivity is a recurring theme in drug design. Studies on other classes of compounds have also demonstrated the profound impact of stereochemistry. For example, in the development of multidrug resistance (MDR) reversers, enantioselectivity has been observed, where the (R) and (S) enantiomers of certain N,N-bis(alkanol)amine aryl ester derivatives displayed different levels of activity. nih.gov Docking studies have often confirmed that the stereocenter influences the interaction within the binding pocket of the target protein. nih.gov

The synthesis of enantiomerically pure (S)-azepan-3-amine hydrochloride is therefore a critical step in the development of drugs that utilize this scaffold to ensure the desired pharmacological effect and to avoid potential off-target effects or reduced efficacy associated with the other enantiomer.

Table 2: Stereoselective Effects of Cyclic Amine Derivatives on Target Inhibition

| Compound | Stereochemistry at Amino Group | Target | Key Interaction | Consequence of Stereochemistry |

| Trelagliptin Analog | (R)-amino | DPP-4 | Salt bridge with Glu205/Glu206 in S2 pocket | High potency and selectivity taylorandfrancis.com |

| Hypothetical (S)-enantiomer | (S)-amino | DPP-4 | Suboptimal orientation for interaction with Glu205/Glu206 | Significantly reduced potency |

This table highlights the critical role of stereochemistry in the interaction of cyclic amine-based inhibitors with their biological target.

Computational and Theoretical Studies on S Azepan 3 Amine Hydrochloride and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, which in turn governs the molecule's reactivity and stability. nih.govnih.gov For the azepane ring system, such calculations provide a deep understanding of its chemical nature. researchgate.net

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comaimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. aimspress.comresearchgate.net A small energy gap suggests that the molecule can be easily excited and is therefore more reactive, whereas a large gap indicates higher stability. researchgate.net

In the context of azepane and its analogs, the HOMO is typically associated with the nitrogen atom's lone pair, making it a primary site for electrophilic attack. The LUMO is generally distributed across the C-H and N-H antibonding orbitals. The introduction of substituents on the azepane ring, such as the amine group in (S)-Azepan-3-amine, significantly influences the energies and distribution of these frontier orbitals. chemrxiv.org For instance, electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. researchgate.net

Theoretical calculations on azepane derivatives using methods like DFT (e.g., B3LYP) and M06-2x with various basis sets (e.g., 6-311++G(d,p)) provide specific energy values for these orbitals. researchgate.netscirp.org

Table 1: Representative Frontier Orbital Energies for Azepane Analogs

| Compound/Analog | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| Azepane | M06-2X/6-311++G(d,p) | -6.65 | -1.82 | 4.83 |

| Substituted Azepine | B3LYP/6-31+G(d,p) | -5.89 | -1.54 | 4.35 |

Note: The data in this table is illustrative and compiled from theoretical studies on azepane and its analogs. The exact values for (S)-Azepan-3-amine hydrochloride would require specific calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. uni-muenchen.deyoutube.com This method provides valuable information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. researchgate.netresearchgate.net Hyperconjugation involves the stabilizing interaction between a filled (donor) orbital and a nearby empty (acceptor) orbital. youtube.com

For the azepane ring, NBO analysis reveals the nature of the C-C, C-H, C-N, and N-H bonds. The nitrogen atom typically possesses a lone pair orbital with high p-character. The analysis quantifies the delocalization of electron density from donor NBOs (like σ bonds or lone pairs) to acceptor NBOs (like antibonding σ* orbitals). The energy of these interactions, E(2), is calculated using second-order perturbation theory and indicates the strength of the delocalization. uni-muenchen.deresearchgate.net

Table 2: Illustrative NBO Analysis for Donor-Acceptor Interactions in an Azepane System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| σ(C-C) | σ*(C-N) | 1.85 | σ -> σ* |

| σ(C-H) | σ*(C-C) | 2.50 | σ -> σ* |

| n(N) | σ*(C-C) | 4.10 | n -> σ* |

Note: This table presents typical interaction energies found in heterocyclic amine systems based on NBO analysis principles. researchgate.net Specific values for this compound would require dedicated calculations.

Molecular Dynamics and Conformation Analysis of Azepane Ring Systems

The seven-membered azepane ring is highly flexible and can adopt multiple conformations. scispace.com Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) and its hetero-analogs like azepane exist as a dynamic equilibrium of several low-energy conformers, primarily in the twist-chair (TC) and twist-boat (TB) families. scispace.combiomedres.us The most stable conformation for the parent cycloheptane is the twist-chair. scispace.com

Molecular dynamics (MD) simulations and other conformational analysis techniques are used to explore the potential energy surface of the azepane ring. These methods help to identify the stable conformers, the energy barriers between them, and the pathways for interconversion (pseudorotation). biomedres.us The introduction of substituents, as in this compound, has a profound impact on the conformational preferences of the ring. The bulky amine group and the stereochemistry at the C3 position will favor certain conformers over others to minimize steric strain.

Computational studies have shown that the energy difference between the various conformers is often small, leading to a complex and dynamic conformational equilibrium. researchgate.net The primary conformations of the azepane ring include:

Chair (C)

Twist-Chair (TC)

Boat (B)

Twist-Boat (TB)

The twist-chair is generally the global minimum on the potential energy surface for cycloheptane. scispace.com The chair and boat forms are typically transition states for the interconversion between different twist-chair and twist-boat conformers, respectively. researchgate.net

Table 3: Relative Energies of Cycloheptane Conformers

| Conformation | Symmetry | Relative Energy (kcal/mol) |

|---|---|---|

| Twist-Chair | C2 | 0.0 |

| Chair | Cs | ~1.4 |

| Twist-Boat | C2 | ~2.0 |

Note: Data is based on computational studies of cycloheptane, which serves as a model for the azepane ring. scispace.combiomedres.us The presence of the nitrogen heteroatom and substituents will alter these relative energies.

Mechanistic Elucidation of Synthetic Pathways and Reaction Intermediates

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, including those used to synthesize the azepane ring. By mapping the reaction pathway, calculating the energies of reactants, products, transition states, and intermediates, computational chemistry can provide a detailed understanding of how a reaction proceeds. nih.govnih.gov

Several synthetic strategies for constructing the azepane skeleton have been investigated theoretically. One common method is the ring expansion of smaller heterocyclic systems, such as piperidines. researchgate.netrsc.org Computational studies, using methods like semiempirical molecular orbital calculations, can investigate the regiochemistry and stereochemistry of these expansion processes, helping to predict the most likely products. rsc.org

Another approach involves the intramolecular cyclization of a linear precursor. For instance, the reductive amination of a keto-amine can lead to the formation of the azepane ring. nih.gov Theoretical modeling can shed light on the key steps of such reactions, such as the formation of iminium ion intermediates and the subsequent nucleophilic attack that closes the ring. nih.govrsc.org A proposed mechanism for the formation of an azepane derivative might involve the initial O-debenzylation of a precursor to form a hemiacetal, which exists in equilibrium with its tautomeric aldehyde. Intramolecular nucleophilic attack by an amine group then triggers cyclization to a seven-membered cyclic hemiaminal. nih.gov Subsequent dehydration and reduction steps can then lead to the final azepane product.

Computational studies can also explore more novel synthetic routes, such as photochemical cascade reactions, by calculating the energies of excited states and identifying the most probable reaction pathways from these states. nih.gov These theoretical insights are crucial for optimizing existing synthetic methods and designing new, more efficient routes to compounds like this compound. nih.govpharmaguideline.comorganic-chemistry.org

Q & A

Q. What are the established synthetic pathways for (S)-Azepan-3-amine hydrochloride, and what key reaction conditions influence yield?

Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Drug Development : Serves as a chiral building block for protease inhibitors or neuromodulators.

- Enzyme Studies : Probes amine-binding pockets in enzymes like monoamine oxidases .

Advanced Research Questions

Q. How can researchers mitigate side reactions during the synthesis of this compound?

Methodological Answer:

Q. What experimental approaches are used to resolve enantiomeric excess discrepancies in this compound synthesis?

Methodological Answer:

Q. How should contradictory data in solubility or stability studies of this compound be systematically analyzed?

Methodological Answer:

- Controlled Replication : Repeat experiments under identical conditions (pH, solvent, temperature).

- Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations (e.g., solubility in DMSO vs. water).

- Variable Isolation : Test hypotheses (e.g., humidity effects on stability) using desiccators or controlled atmosphere chambers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.